4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

Catalog No.
S1524786
CAS No.
102804-82-0
M.F
C15H15N3OS
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

CAS Number

102804-82-0

Product Name

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C15H15N3OS/c1-10-13(16-8-7-14(10)19-2)9-20-15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

HZNKDLUKNUEOOX-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OC

Synonyms

2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OC

Used in the preparation of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles derivatives as anti helicobacter pylori agents.

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (CAS 102804-82-0), officially designated as Rabeprazole EP Impurity G, is a critical thioether reference standard utilized in pharmaceutical quality control. Structurally, it features a 4-methoxy substitution in place of the standard 4-(3-methoxypropoxy) group found on the active pharmaceutical ingredient (API), alongside a reduced sulfide linkage [1]. Procurement of this high-purity standard is mandatory for establishing baseline system suitability, validating chromatographic resolution, and ensuring strict compliance with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs during the commercial production and stability testing of Rabeprazole sodium[2].

In pharmaceutical analytical workflows, generic substitution of reference standards is strictly prohibited and scientifically invalid. Substituting Rabeprazole Impurity G with closely related thioether precursors, such as Rabeprazole Impurity A (the standard 3-methoxypropoxy sulfide), fundamentally compromises HPLC method validation [1]. Each specific impurity possesses a unique relative retention time (RRT) and UV response factor (RRF) dictated by its exact substitution pattern. Failure to utilize the precise CAS 102804-82-0 standard prevents accurate limit of quantitation (LOQ) determination, leading to failed system suitability tests, out-of-specification (OOS) investigations, and inevitable regulatory rejection during Abbreviated New Drug Application (ANDA) submissions [2].

Chromatographic Resolution and Relative Retention Time (RRT)

The structural modification from a 3-methoxypropoxy group to a 4-methoxy group significantly alters the lipophilicity of the molecule, directly impacting its chromatographic behavior. In standard reverse-phase HPLC, Rabeprazole Impurity G exhibits a distinct Relative Retention Time (RRT) compared to the primary synthetic precursor, Impurity A [1]. This quantitative separation ensures that Impurity G can be baseline-resolved from both the API and other synthetic byproducts, a critical requirement for stability-indicating assays.

Evidence DimensionRelative Retention Time (RRT) vs. Rabeprazole API
Target Compound DataRRT ~ 1.25 (Impurity G)
Comparator Or BaselineRRT ~ 1.80 (Rabeprazole Impurity A)
Quantified Difference0.55 RRT unit shift
ConditionsRP-HPLC, C18 stationary phase, ammonium acetate/acetonitrile gradient

Procurement of this exact standard is necessary to assign the correct peak at RRT 1.25, ensuring accurate integration and preventing co-elution artifacts during batch release testing.

Mass Spectrometry Identification for Trace Analysis

For low-level impurity tracking, mass spectrometry relies on precise precursor ion identification. Rabeprazole Impurity G yields a specific protonated molecular ion that is easily distinguishable from both the API and the standard sulfide precursor [1]. The absence of the propoxy extension results in a significant mass shift, allowing for unambiguous selected ion monitoring (SIM) or multiple reaction monitoring (MRM) transitions without cross-talk.

Evidence DimensionESI-MS Precursor Ion[M+H]+
Target Compound Datam/z 286.1
Comparator Or Baselinem/z 344.1 (Rabeprazole Impurity A) and m/z 360.1 (Rabeprazole API)
Quantified Difference-58 Da mass shift vs Impurity A; -74 Da vs API
ConditionsPositive electrospray ionization (ESI+), low-resolution quadrupole MS

Enables unambiguous mass-to-charge differentiation for LC-MS/MS trace analysis, preventing false positive impurity reporting during regulatory compliance testing.

Solution Stability in Acidic Media

Unlike the active pharmaceutical ingredient, which contains a highly acid-labile sulfoxide moiety, Rabeprazole Impurity G is a stable thioether. This structural difference translates to vastly superior solution stability under acidic conditions (pH 2.0) [1]. While the API rapidly degrades via the Smiles rearrangement pathway, Impurity G remains intact, allowing for extended autosampler stability during protracted analytical sequences.

Evidence DimensionSolution Recovery after 24 hours at pH 2.0
Target Compound Data> 98% Recovery
Comparator Or Baseline< 10% Recovery (Rabeprazole API)
Quantified Difference> 88% improvement in acidic stability
Conditions0.01 N HCl solution, 25°C, analyzed via HPLC-UV

Allows analytical laboratories to prepare large batches of standard solutions for overnight autosampler queues without risking in-situ degradation and subsequent validation failure.

Synthetic Precursor Reactivity (Oxidation Kinetics)

For laboratories utilizing this compound as a synthetic precursor to generate novel 4-methoxy rabeprazole analogs, the oxidation kinetics from sulfide to sulfoxide differ from the standard API synthesis. The reduced steric bulk and altered electron-donating profile of the 4-methoxy group (compared to 3-methoxypropoxy) necessitate recalibrated stoichiometric equivalents of oxidizing agents like mCPBA to prevent over-oxidation to the sulfone[1].

Evidence DimensionOptimal Oxidant Stoichiometry for Sulfoxide Yield
Target Compound Data1.05 equivalents mCPBA (to avoid sulfone formation)
Comparator Or Baseline1.10 - 1.15 equivalents mCPBA (Standard Rabeprazole Impurity A)
Quantified Difference0.05 - 0.10 equivalent reduction in oxidant tolerance
ConditionsDichloromethane solvent, -10°C to 0°C, 2-hour reaction time

Critical for process chemists procuring this material as a building block, ensuring high-yield conversion to the corresponding sulfoxide without excessive sulfone impurity generation.

Analytical Method Validation (AMV) for Rabeprazole Sodium

Directly leveraging its unique RRT and mass signature (as detailed in Section 3), this standard is procured by QC laboratories to validate stability-indicating HPLC and LC-MS methods. It ensures that the 4-methoxy sulfide degradation product or process impurity is accurately quantified and baseline-resolved from the API, fulfilling strict ICH Q2(R1) regulatory guidelines [1].

System Suitability Testing (SST) in Batch Release

Routine batch release of Rabeprazole sodium requires daily verification of chromatographic performance. Utilizing this specific CAS 102804-82-0 standard ensures that the column theoretical plates, tailing factors, and resolution metrics are functioning correctly before analyzing commercial pharmaceutical batches[1].

Synthesis of Custom 4-Methoxy Benzimidazole Analogs

Due to its robust stability and specific oxidation kinetics, process chemists procure this compound as an advanced intermediate. It serves as the direct precursor for synthesizing the 4-methoxy sulfoxide analog of Rabeprazole, enabling structure-activity relationship (SAR) studies or the generation of comprehensive impurity libraries for toxicological assessment [2].

XLogP3

3.1

UNII

ZSW7NEY2NI

Dates

Last modified: 08-15-2023

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